BPR1J-097 Hydrochloride: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia
BPR1J-097 Hydrochloride: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action
Abstract
BPR1J-097 hydrochloride is a novel, potent, and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target. BPR1J-097 demonstrates significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways crucial for AML cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-097, including its molecular targets, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) like the D835Y mutation.[1] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target for AML. BPR1J-097 hydrochloride is a novel therapeutic agent developed to specifically target this oncogenic driver.
Molecular Target and Binding
The primary molecular target of BPR1J-097 is the FLT3 receptor tyrosine kinase. It effectively inhibits the kinase activity of both wild-type FLT3 and its clinically relevant mutants, FLT3-ITD and FLT3-D835Y.
Mechanism of Action: Inhibition of FLT3 Signaling Pathway
BPR1J-097 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 signaling pathway. In AML cells with FLT3 mutations, the receptor is perpetually phosphorylated, leading to the activation of downstream signaling cascades that promote cell survival and proliferation. BPR1J-097 intervention blocks this initial phosphorylation event.
The key downstream mediator of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Upon FLT3 activation, STAT5 is phosphorylated and subsequently translocates to the nucleus to activate the transcription of genes essential for cell cycle progression and survival. BPR1J-097 effectively suppresses the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1][2] This inhibition of the FLT3-STAT5 axis is a critical component of BPR1J-097's mechanism of action, ultimately leading to cell cycle arrest and apoptosis in FLT3-driven AML cells.[2]
Figure 1: BPR1J-097 inhibits the FLT3 signaling pathway.
Quantitative Data
The potency of BPR1J-097 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097
| Kinase Target | IC50 (nM) |
| FLT3 | 1 - 10 |
| FLT1 (VEGFR1) | >1000 (59% inhibition at 1µM) |
| KDR (VEGFR2) | >1000 (91% inhibition at 1µM) |
Data compiled from published studies.[2][4]
Table 2: In Vitro Cellular Growth Inhibition by BPR1J-097
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC50 represents the 50% growth inhibition concentration.[2]
Experimental Protocols
In Vitro FLT3 Kinase Assay
To determine the 50% inhibitory concentration (IC50) of BPR1J-097 against FLT3 kinase activity, a common method is a radiometric filter binding assay.
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Objective: To quantify the inhibition of FLT3 kinase activity by BPR1J-097.
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Procedure:
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Recombinant human FLT3 kinase domain is incubated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and γ-³²P-ATP in a kinase reaction buffer.
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Varying concentrations of BPR1J-097 are added to the reaction mixture.
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The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
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The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.
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The membrane is washed to remove unincorporated γ-³²P-ATP.
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The amount of incorporated ³²P in the substrate peptide is quantified using a scintillation counter.
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IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of BPR1J-097 concentration.
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Figure 2: Workflow for a radiometric FLT3 kinase assay.
Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5
This protocol is used to assess the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cell lines.
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Objective: To determine the inhibition of FLT3 and STAT5 phosphorylation by BPR1J-097 in AML cells.
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Procedure:
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AML cells (e.g., MV4-11 or MOLM-13) are cultured to an appropriate density.
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Cells are treated with various concentrations of BPR1J-097 or a vehicle control for a specified duration (e.g., 2 hours).
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Cells are harvested, washed, and lysed to extract total cellular proteins.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5.
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After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Band intensities are quantified using densitometry to determine the relative levels of phosphorylated proteins.
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Cell Viability Assay
To measure the effect of BPR1J-097 on the proliferation of AML cells, a cell viability assay such as the MTS or MTT assay can be performed.
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Objective: To determine the 50% growth inhibition concentration (GC50) of BPR1J-097 on AML cell lines.
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Procedure:
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AML cells are seeded in 96-well plates.
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Cells are treated with a range of concentrations of BPR1J-097.
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Plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
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A reagent such as MTS or MTT is added to each well.
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The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
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The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
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GC50 values are calculated by plotting the percentage of cell viability against the logarithm of BPR1J-097 concentration.
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Preclinical In Vivo Efficacy
BPR1J-097 has demonstrated significant anti-tumor activity in preclinical animal models. In murine xenograft models using FLT3-driven AML cells, BPR1J-097 administered orally resulted in dose-dependent tumor growth inhibition and even tumor regression.[2] These findings, coupled with favorable pharmacokinetic properties, underscore the potential of BPR1J-097 as a therapeutic agent for AML.[2] A related compound, BPR1J-340, which was developed from the BPR1J-097 series, also showed complete tumor regression in a FLT3-ITD+ xenograft model.[3]
Conclusion
BPR1J-097 hydrochloride is a potent and selective FLT3 kinase inhibitor that effectively targets the oncogenic signaling pathways driving a significant subset of Acute Myeloid Leukemia. Its mechanism of action, centered on the inhibition of FLT3 and STAT5 phosphorylation, leads to the induction of apoptosis in FLT3-mutated AML cells. The robust preclinical in vitro and in vivo data support the continued investigation of BPR1J-097 and its derivatives as promising therapeutic candidates for AML. Further clinical development is warranted to establish its safety and efficacy in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
